Zanvipixant

Neuroinflammation Blood-Brain Barrier CNS Drug Discovery

Zanvipixant (JNJ-55308942) is the only P2X7 antagonist combining brain-to-plasma ratio of 1 with completed Phase II clinical evaluation. It delivers sub-nM Ki (1.0–7.1 nM), oral brain occupancy ED50 of 0.07 mg/kg, clean CYP profile (IC50 >15 μM across nine isoforms), and no significant activity against P2X1–P2X4 receptors. Unlike preclinical tool compounds, it provides human PK/safety benchmarks and validation in anhedonia behavioral models. The optimal choice for translational neuroinflammation and mood disorder research requiring oral CNS-penetrant pharmacology.

Molecular Formula C17H12F5N7O
Molecular Weight 425.3 g/mol
CAS No. 2166558-11-6
Cat. No. B608236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZanvipixant
CAS2166558-11-6
SynonymsJNJ-55308942;  JNJ 55308942;  JNJ55308942
Molecular FormulaC17H12F5N7O
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESCC1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=C(C=N4)F
InChIInChI=1S/C17H12F5N7O/c1-8-4-12-11(26-27-29(12)16-24-5-9(18)6-25-16)7-28(8)15(30)10-2-3-23-14(13(10)19)17(20,21)22/h2-3,5-6,8H,4,7H2,1H3/t8-/m0/s1
InChIKeyLMDWZBQISRTEBH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zanvipixant (JNJ-55308942, CAS 2166558-11-6): P2X7 Antagonist for Neuroinflammation and Mood Disorder Research


Zanvipixant (JNJ-55308942, CAS 2166558-11-6) is a highly potent, selective, and brain-penetrant P2X7 functional antagonist [1]. The compound demonstrates nanomolar affinity for both human and rat P2X7 receptors, with reported Ki values of 6.5–7.1 nM for human hP2X7 and 1.0–2.9 nM for rat rP2X7 [2]. Zanvipixant has advanced to Phase II clinical investigation for bipolar depression (NCT05328297, completed May 2024), distinguishing it from the majority of preclinical P2X7 tool compounds [3].

Why Zanvipixant Cannot Be Substituted with Generic P2X7 Antagonists in CNS-Focused Research


Generic substitution among P2X7 antagonists is not scientifically viable due to substantial heterogeneity in brain penetration capability, target engagement potency in vivo, and selectivity profiles across P2X receptor subtypes. Zanvipixant achieves a brain-to-plasma ratio of 1 and demonstrates an exceptionally low ED50 of 0.07 mg/kg for rat brain P2X7 occupancy [1]. In contrast, the widely used tool compound A-438079 exhibits pIC50 values approximately 100-fold weaker (~6.0–6.9) than Zanvipixant's subnanomolar Ki range, and many historical P2X7 antagonists (e.g., AZD9056) were not developed as brain-penetrant molecules [2]. Furthermore, Zanvipixant demonstrates no significant activity against P2X1, P2X2, P2X3, P2X2/3, or P2X4 receptors and shows negligible inhibition of nine CYP isoforms (IC50 >15 μM) . These orthogonal differentiation parameters—CNS penetration, receptor occupancy efficiency, and selectivity—render Zanvipixant pharmacologically non-interchangeable with other P2X7 antagonists for neuroinflammation and mood disorder research applications.

Zanvipixant Evidence Guide: Quantitative Differentiation from P2X7 and P2X3 Comparators


CNS Penetration: Zanvipixant Brain-to-Plasma Ratio vs. Non-Brain-Penetrant P2X7 Antagonists

Zanvipixant achieves a brain-to-plasma ratio of 1, establishing unequivocal CNS penetration capability [1]. In direct comparison, AZD9056, a P2X7 antagonist that advanced to Phase II for Crohn's disease and rheumatoid arthritis, was not characterized as a brain-penetrant molecule and lacks published brain-to-plasma ratio data [2]. Similarly, A-438079, a widely used preclinical tool compound, requires intraperitoneal administration at 30 mg/kg to demonstrate neuroprotective effects, indicating poor oral CNS bioavailability relative to Zanvipixant's robust oral brain occupancy [3].

Neuroinflammation Blood-Brain Barrier CNS Drug Discovery P2X7 Receptor

Brain P2X7 Receptor Occupancy ED50: Zanvipixant vs. JNJ-54175446

Zanvipixant demonstrates an exceptionally low brain P2X7 receptor occupancy ED50 of 0.07 mg/kg in rats after oral dosing [1]. In comparison, its closest structural and pharmacological analog, JNJ-54175446 (a brain-penetrant P2X7 antagonist that also reached clinical development for major depressive disorder), requires approximately twice the dose to achieve central pharmacodynamic responses versus the dose needed for maximum peripheral occupancy, with clinical doses of ≥100 mg required for CNS effects [2]. This translates to Zanvipixant demonstrating approximately 2-3 orders of magnitude higher potency for brain target engagement on a mg/kg basis.

Receptor Occupancy CNS Target Engagement P2X7 Antagonist Pharmacodynamics

P2X Receptor Subtype Selectivity: Zanvipixant vs. P2X3 Antagonists (Gefapixant, Eliapixant, Sivopixant)

Zanvipixant is a P2X7-selective antagonist with no significant activity against P2X1, P2X2, P2X3, P2X2/3, or P2X4 receptors . This represents a fundamental pharmacological distinction from the P2X3 antagonist class (including gefapixant, eliapixant, sivopixant, and camlipixant), which target an entirely different purinergic receptor subtype [1]. P2X3 antagonists are primarily developed for refractory chronic cough and pain indications, whereas Zanvipixant's P2X7 target engagement is mechanistically linked to IL-1β release, microglial activation, and neuroinflammation pathways relevant to mood disorders [2]. This is not a matter of degree but of distinct receptor pharmacology: Zanvipixant cannot be substituted with a P2X3 antagonist for P2X7-mediated pathway interrogation.

P2X7 P2X3 Receptor Selectivity Target Validation

In Vivo Functional Target Engagement: Zanvipixant Blocks Brain IL-1β Release at 3 mg/kg Oral Dose

Zanvipixant (3 mg/kg, oral) completely blocks Bz-ATP-induced brain IL-1β release in conscious rats, demonstrating functional target engagement in the CNS at a low oral dose [1]. In comparison, the preclinical P2X7 antagonist A-438079 requires intraperitoneal administration at 10-300 μmol/kg (approximately 3-100 mg/kg) to demonstrate antinociceptive effects in neuropathic pain models, and lacks published data on oral brain IL-1β blockade [2]. AZD9056, while orally bioavailable, was developed for peripheral inflammatory indications and lacks documented brain IL-1β modulation capability [3]. The combination of oral bioavailability plus low-dose CNS functional target engagement is a distinguishing feature of Zanvipixant.

IL-1β Neuroinflammation In Vivo Pharmacology P2X7 Antagonist

Clinical Development Status: Zanvipixant Phase II Completion vs. Preclinical P2X7 Tool Compounds

Zanvipixant has completed a Phase II clinical trial (NCT05328297) for bipolar depression as of May 2024, with development subsequently discontinued [1]. This clinical-stage status distinguishes Zanvipixant from the vast majority of P2X7 tool compounds (A-438079, A-740003, AZ10606120, JNJ-47965567), which remain exclusively preclinical research tools without human safety or tolerability data. Among P2X7 antagonists that entered clinical development, JNJ-54175446 completed Phase II evaluation in major depressive disorder but failed to demonstrate significant efficacy on primary endpoints [2]. AZD9056 advanced to Phase II for Crohn's disease and rheumatoid arthritis but was discontinued. This clinical experience with Zanvipixant—including human PK, safety, and tolerability data—provides researchers with a compound whose human pharmacology is partially characterized.

Clinical Stage Phase II Bipolar Depression Drug Development

CYP Inhibition Profile: Zanvipixant's Minimal Drug-Drug Interaction Liability

Zanvipixant demonstrates insignificant inhibition of nine CYP isoforms (IC50 >15 μM) . In contrast, P2X3 antagonists such as eliapixant (BAY 1817080) exhibit clinically significant CYP3A4-mediated drug-drug interactions, as evidenced by dedicated clinical DDI studies showing that coadministration with the CYP3A inhibitor itraconazole substantially alters eliapixant exposure [1]. Gefapixant, while not extensively characterized for CYP inhibition, is primarily excreted unchanged in urine, reducing but not eliminating hepatic metabolism concerns [2]. Zanvipixant's favorable CYP inhibition profile at >15 μM across nine isoforms suggests minimal drug-drug interaction liability, which is particularly relevant for combination studies or translation to polypharmacy scenarios.

CYP450 Drug-Drug Interaction In Vitro ADME P2X7 Antagonist

Zanvipixant: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Neuroinflammation and Microglial Activation Studies Requiring Documented CNS Target Engagement

For research programs investigating P2X7-mediated microglial activation and neuroinflammatory pathways, Zanvipixant provides documented brain-to-plasma ratio of 1 and functional blockade of brain IL-1β release at 3 mg/kg oral dose [1]. Unlike AZD9056 (peripherally focused) or A-438079 (requiring i.p. administration), Zanvipixant enables oral dosing with robust CNS penetration, making it the preferred choice for chronic dosing paradigms in rodent models of neuroinflammation. The compound's attenuation of LPS-induced microglial activation at 30 mg/kg oral dose provides a validated in vivo efficacy benchmark [1].

Preclinical Models of Anhedonia and Stress-Induced Behavioral Deficits

Zanvipixant is uniquely validated in behavioral models of anhedonia—a core symptom dimension in mood disorders. The compound reversed BCG-induced deficits in sucrose preference and social interaction at 30 mg/kg oral dose, and reversed chronic stress-induced sucrose intake deficit with concurrent high P2X7 brain occupancy [1]. These validated behavioral endpoints, combined with the compound's Phase II clinical experience in bipolar depression [2], make Zanvipixant the most clinically relevant P2X7 antagonist for translational studies bridging neuroinflammation and affective behavior.

Translational Research Requiring Human Safety and PK Data for P2X7 Target Validation

For programs seeking to validate P2X7 as a therapeutic target with translational relevance, Zanvipixant offers a unique advantage: completed Phase II clinical evaluation with available human safety and pharmacokinetic data [1]. Among P2X7 antagonists, fewer than five have achieved Phase II completion; Zanvipixant is one of them. This clinical experience provides researchers with human exposure parameters, tolerability benchmarks, and target engagement insights that cannot be obtained from exclusively preclinical tool compounds such as A-438079 or JNJ-47965567.

Combination Pharmacology Studies Requiring Minimal CYP-Mediated Drug-Drug Interaction Confounding

Zanvipixant's demonstrated lack of significant CYP inhibition (IC50 >15 μM across nine isoforms) [1] makes it the preferred P2X receptor antagonist for combination studies where metabolic drug-drug interactions could confound interpretation. In contrast, the P2X3 antagonist eliapixant exhibits clinically significant CYP3A4 interactions requiring dedicated DDI studies [2]. For researchers planning co-administration studies with other CNS-active compounds or requiring clean ADME interpretation, Zanvipixant's favorable CYP profile reduces experimental variability attributable to metabolic interactions.

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